molecular formula C10H14N2O2 B14878580 6-Butyl-2-methylpyrimidine-4-carboxylic acid

6-Butyl-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B14878580
M. Wt: 194.23 g/mol
InChI Key: MCSGIZLOCSVWHH-UHFFFAOYSA-N
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Description

6-Butyl-2-methylpyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures. This particular compound is characterized by a butyl group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-2-methylpyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable butyl-substituted precursor, the reaction can proceed through a series of steps involving methylation and carboxylation to yield the desired product. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-2-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

6-butyl-2-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-3-4-5-8-6-9(10(13)14)12-7(2)11-8/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

MCSGIZLOCSVWHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NC(=N1)C)C(=O)O

Origin of Product

United States

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